1-cyano-N'-[4-(trifluoromethyl)anilino]-N-[4-(trifluoromethyl)phenyl]iminomethanimidamide
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Overview
Description
1-cyano-N'-[4-(trifluoromethyl)anilino]-N-[4-(trifluoromethyl)phenyl]iminomethanimidamide is a versatile chemical compound known for its unique properties and applications in various scientific fields. This compound is characterized by the presence of trifluoromethyl groups and azo linkages, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyano-N'-[4-(trifluoromethyl)anilino]-N-[4-(trifluoromethyl)phenyl]iminomethanimidamide typically involves the reaction of 4-(trifluoromethyl)aniline with suitable azo coupling agents under controlled conditions. The reaction is carried out in the presence of a catalyst and an appropriate solvent to facilitate the formation of the azo linkage. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction parameters are carefully monitored and controlled to meet the stringent requirements of industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-cyano-N'-[4-(trifluoromethyl)anilino]-N-[4-(trifluoromethyl)phenyl]iminomethanimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the cleavage of the azo linkage.
Substitution: The trifluoromethyl groups can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions can produce amines or hydrazines.
Scientific Research Applications
1-cyano-N'-[4-(trifluoromethyl)anilino]-N-[4-(trifluoromethyl)phenyl]iminomethanimidamide finds extensive applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool in medical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-cyano-N'-[4-(trifluoromethyl)anilino]-N-[4-(trifluoromethyl)phenyl]iminomethanimidamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. The trifluoromethyl groups and azo linkages play a crucial role in determining the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)phenyl acetonitrile
- 4-(Trifluoromethyl)phenylacetonitrile
- [2-Fluoro-4-(trifluoromethyl)phenyl]acetonitrile
Uniqueness
Compared to similar compounds, 1-cyano-N'-[4-(trifluoromethyl)anilino]-N-[4-(trifluoromethyl)phenyl]iminomethanimidamide stands out due to its unique combination of trifluoromethyl groups and azo linkages. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in scientific research and industry .
Properties
IUPAC Name |
1-cyano-N'-[4-(trifluoromethyl)anilino]-N-[4-(trifluoromethyl)phenyl]iminomethanimidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F6N5/c17-15(18,19)10-1-5-12(6-2-10)24-26-14(9-23)27-25-13-7-3-11(4-8-13)16(20,21)22/h1-8,24H/b26-14+,27-25? |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXHFRVHDQLUHE-UJAHUVDQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NN=C(C#N)N=NC2=CC=C(C=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(F)(F)F)N/N=C(\C#N)/N=NC2=CC=C(C=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F6N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073570 |
Source
|
Record name | Acetonitrile, [[4-(trifluoromethyl)phenyl]azo][[4-(trifluoromethyl)phenyl]hydrazono]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58139-96-1 |
Source
|
Record name | Acetonitrile, [[4-(trifluoromethyl)phenyl]azo][[4-(trifluoromethyl)phenyl]hydrazono]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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